2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a morpholinoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone typically involves the condensation of 4,5-diphenylimidazole-2-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol.
Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive imidazole core.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or signaling pathways. The phenyl groups and morpholinoethanone moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,5-diphenyl-1H-imidazol-2-yl)phenol
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate
- 4,5-diarylimidazole-2-thiones
Uniqueness
2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is unique due to the presence of both the imidazole ring and the morpholinoethanone moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-18(24-11-13-26-14-12-24)15-27-21-22-19(16-7-3-1-4-8-16)20(23-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYNTZVKWERIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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